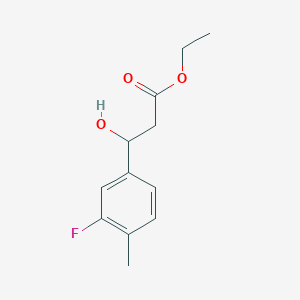
Ethyl 3-(3-fluoro-4-methylphenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-fluoro-4-methylphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a fluoro-substituted aromatic ring and a hydroxypropanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-fluoro-4-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-fluoro-4-methylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(3-fluoro-4-methylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), Sodium ethoxide (NaOEt)
Major Products Formed:
Oxidation: 3-(3-fluoro-4-methylphenyl)-3-oxopropanoate
Reduction: Ethyl 3-(3-fluoro-4-methylphenyl)-3-hydroxypropanol
Substitution: Ethyl 3-(3-methoxy-4-methylphenyl)-3-hydroxypropanoate
Scientific Research Applications
Ethyl 3-(3-fluoro-4-methylphenyl)-3-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-fluoro-4-methylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The fluoro-substituted aromatic ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxypropanoate ester group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-(3-fluoro-4-methylphenyl)-3-hydroxypropanoate can be compared with other similar compounds, such as:
- Ethyl 3-(3-chloro-4-methylphenyl)-3-hydroxypropanoate
- Ethyl 3-(3-bromo-4-methylphenyl)-3-hydroxypropanoate
- Ethyl 3-(3-methoxy-4-methylphenyl)-3-hydroxypropanoate
Uniqueness: The presence of the fluoro group in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methoxy analogs. This can lead to different biological activities and applications in research and industry.
Biological Activity
Ethyl 3-(3-fluoro-4-methylphenyl)-3-hydroxypropanoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Synthesis and Structure
This compound can be synthesized through various organic reactions involving starting materials that include fluoro-substituted phenols and hydroxypropanoic acid derivatives. The presence of the fluoro group is significant as it can enhance the compound's binding affinity to biological targets, which may influence its pharmacological properties.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The fluoro group enhances binding to certain enzymes or receptors, while the hydroxypropanoate moiety may undergo hydrolysis, releasing active derivatives that exhibit biological effects. This dual functionality allows for diverse interactions within biological systems.
Antimicrobial Activity
Similar compounds have been evaluated for their antimicrobial properties. For example, methanolic extracts containing related structures have shown significant antibacterial activity against pathogens like E. coli and S. aureus. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways critical for bacterial survival.
Case Studies and Research Findings
- Antiviral Studies : In a study examining nucleoside analogs, compounds similar to this compound exhibited EC50 values as low as 7.8 nM against HBV in cell-based assays. These findings indicate a promising avenue for further exploration regarding the compound's antiviral potential .
- Antimicrobial Efficacy : A comprehensive analysis of methanolic extracts revealed that related compounds displayed MIC values indicating strong antibacterial activity against resistant strains of bacteria. For instance, certain fractions showed MIC values of 62.5 µg/mL against E. coli, highlighting the potential for therapeutic applications .
Comparative Analysis
| Compound | Activity Type | EC50/MIC Values | Notes |
|---|---|---|---|
| This compound | Antiviral | TBD | Structural analogs show promise against HBV |
| Related Nucleoside Analog | Antiviral | 7.8 nM (HBV) | Potent inhibition in cell-based assays |
| Methanolic Extracts | Antimicrobial | 62.5 µg/mL (E. coli) | Significant antibacterial activity |
Properties
Molecular Formula |
C12H15FO3 |
|---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
ethyl 3-(3-fluoro-4-methylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15FO3/c1-3-16-12(15)7-11(14)9-5-4-8(2)10(13)6-9/h4-6,11,14H,3,7H2,1-2H3 |
InChI Key |
KDWFALJKZZHPJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)C)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















